molecular formula C26H29N3O3 B2798904 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 384364-97-0

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2798904
CAS No.: 384364-97-0
M. Wt: 431.536
InChI Key: IHHOBUNKQLLIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromen-4-one derivative features a complex substitution pattern: a 6-ethyl group, 7-hydroxyl group, 3-(1-methylbenzoimidazol-2-yl) moiety, and an 8-((3-methylpiperidin-1-yl)methyl) side chain. Predicted properties include a density of 1.31 g/cm³ and a boiling point of 641.4°C, though the 3-methylpiperidinyl group may reduce polarity compared to piperazine derivatives .

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-4-17-12-18-24(31)20(26-27-21-9-5-6-10-22(21)28(26)3)15-32-25(18)19(23(17)30)14-29-11-7-8-16(2)13-29/h5-6,9-10,12,15-16,30H,4,7-8,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHOBUNKQLLIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCC(C3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (CAS: 222716-47-4) is a complex organic compound belonging to the class of chromenone derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure incorporates a benzimidazole moiety, which is known for its significant pharmacological potential, including anti-cancer and anti-inflammatory properties.

The molecular formula for this compound is C24H25N3O4C_{24}H_{25}N_{3}O_{4}, with a molecular weight of approximately 419.47 g/mol. Key physical properties include:

PropertyValue
Boiling Point639.3 ± 65.0 °C
Density1.36 ± 0.1 g/cm³
pKa6.91 ± 0.20

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzimidazole component enhances its affinity for certain biological targets, potentially leading to the inhibition of tumor growth and modulation of inflammatory responses.

Anti-Cancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines, such as MCF cells, with IC50 values indicating effective cytotoxicity (e.g., IC50 = 25.72 ± 3.95 μM) .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent by inhibiting key inflammatory mediators and pathways. The structural features allow it to interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Quorum Sensing Inhibition

Recent studies highlight its role as an inhibitor of quorum sensing in Pseudomonas aeruginosa, a significant pathogen in chronic infections. By interfering with the pqs system, this compound can reduce virulence factor production and biofilm formation, enhancing the efficacy of conventional antibiotics .

Study on Cytotoxicity

In a study assessing the cytotoxic effects on A549 adenocarcinoma cells, the compound exhibited promising results, significantly reducing cell viability at higher concentrations . This suggests its potential as an adjunct therapy in cancer treatment.

Evaluation Against Bacterial Infections

A series of experiments evaluated the effectiveness of this compound against Pseudomonas aeruginosa strains. The results indicated that it could reduce pyocyanin production by over 50%, demonstrating its ability to disrupt bacterial communication and virulence .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds structurally similar to 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exhibit potent anti-cancer properties. Specifically, studies have shown that these compounds can inhibit key signaling pathways involved in tumor growth, such as Janus kinases and phosphoinositide 3 kinases. For instance, one study reported that a related compound demonstrated significant cytotoxicity against U87 glioblastoma cell lines with an IC50 value of 45.2±13.0μM45.2\pm 13.0\,\mu M .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored, with findings suggesting it can inhibit cyclooxygenase enzymes (COX). In vitro assays indicated that certain derivatives exhibited IC50 values of 3.11±0.41μM3.11\pm 0.41\,\mu M for COX-2 inhibition, showcasing its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Activity

The benzimidazole moiety in this compound enhances its antimicrobial properties. Preliminary studies suggest that it may effectively combat various bacterial strains, making it a candidate for further exploration in treating infections caused by resistant pathogens .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include microwave-assisted synthesis to enhance reaction rates and yields while minimizing by-products. Solvents such as ethanol or dimethyl sulfoxide are often employed alongside catalysts to facilitate the formation of the desired product.

Case Studies

Study Objective Findings
Study on Anti-Cancer Activity Evaluate cytotoxicity against cancer cell linesSignificant inhibition observed in U87 glioblastoma cells
Inhibition of COX Enzymes Assess anti-inflammatory effectsEffective COX-2 inhibition with low IC50 values
Antimicrobial Properties Investigate efficacy against bacterial strainsPotential effectiveness against resistant pathogens

Future Research Directions

Continued research is essential to fully elucidate the biological activities and therapeutic applications of 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-y)-8-((3-methylpiperidin-1-y)methyl)-4H-chromen-4-one. Future studies should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To understand the detailed mechanisms underlying its biological activities.
  • Formulation Development : To explore suitable formulations for enhanced bioavailability and targeted delivery.

Comparison with Similar Compounds

Key Observations:

Replacing benzoimidazole with thiazole (as in ) introduces sulfur, which may alter electronic properties and solubility.

Amine Substituent :

  • The 3-methylpiperidinyl group in the target compound is less polar than the 4-methylpiperazinyl group in , likely reducing aqueous solubility but improving lipophilicity (logP).
  • Piperidine derivatives generally exhibit lower basicity compared to piperazines, affecting ionization at physiological pH .

Molecular Weight and Complexity :

  • The target compound’s molecular weight (~432.51 g/mol) exceeds that of simpler analogs (e.g., 306.32 g/mol in ), which may influence pharmacokinetics (e.g., membrane permeability).

Physicochemical Properties

  • Solubility : The 7-hydroxyl group and amine substituents contribute to pH-dependent solubility. The predicted pKa (~6.74) suggests moderate acidity, favoring ionization in physiological conditions .
  • Thermal Stability : The high predicted boiling point (641.4°C for ) indicates thermal stability, likely due to extensive hydrogen bonding and aromatic stacking.

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

The compound’s chromen-4-one core is modified with a 1-methylbenzimidazole group (enhancing π-π stacking in protein binding), a 3-methylpiperidinylmethyl substituent (improving solubility and membrane permeability), and a hydroxyl group (enabling hydrogen bonding and redox reactions). These groups collectively modulate interactions with biological targets like kinases or GPCRs .

Q. What methodological approaches are recommended for characterizing this compound using spectroscopic techniques?

  • 1H/13C NMR : Assign peaks using DEPT and COSY experiments to resolve overlapping signals from the benzimidazole and chromenone moieties. For example, the 7-hydroxy proton typically appears as a singlet near δ 10-12 ppm in DMSO-d6 .
  • MS (ESI-TOF) : Confirm molecular weight ([M+H]+ expected at m/z 489.2) and fragmentation patterns to validate substituent connectivity .

Q. How can researchers optimize the synthesis yield of this compound?

  • Key Steps :
  • Use Pd-catalyzed cross-coupling to attach the benzimidazole group (70-80% yield under inert conditions).
  • Employ reductive amination for the 3-methylpiperidine substitution (optimize pH to 6-7 and temperature to 40°C to minimize side products) .
    • Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves stereoisomers from the piperidine group .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., inconsistent IC50 values) be resolved across studies?

  • Assay Variability : Standardize cell lines (e.g., HUVECs vs. cancer cells) and incubation times. For example, apoptosis assays may show discrepancies due to differences in mitochondrial membrane potential measurement protocols .
  • Structural Analogs : Compare activity with derivatives lacking the 3-methylpiperidine group to isolate the contribution of this moiety to target binding .

Q. What computational strategies are effective in predicting the compound’s binding affinity for kinase targets?

  • Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) using AMBER or GROMACS. Focus on the benzimidazole’s orientation relative to hinge regions .
  • QSAR Models : Train models on chromenone derivatives with experimentally determined IC50 values, using descriptors like logP (predicted ~3.8) and polar surface area (~90 Ų) .

Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2-9) at 37°C for 24 hours, monitoring degradation via HPLC. The hydroxyl group may oxidize at pH > 7, requiring antioxidants (e.g., ascorbate) .
  • Metabolic Stability : Use liver microsomes (human vs. rodent) to identify CYP450-mediated modifications, particularly N-demethylation of the piperidine group .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous media during in vivo studies?

  • Formulation : Use cyclodextrin complexes or PEGylated nanoparticles to enhance bioavailability. The logP (~3.8) suggests moderate hydrophobicity, requiring surfactants like Tween-80 .
  • Prodrug Design : Synthesize phosphate esters at the 7-hydroxy position to improve water solubility, with enzymatic cleavage in target tissues .

Q. What strategies mitigate toxicity concerns observed in preliminary animal trials?

  • Dose Escalation : Conduct MTD studies in rodents, starting at 10 mg/kg and monitoring hepatotoxicity (ALT/AST levels).
  • Metabolite Profiling : Identify toxic metabolites (e.g., quinone derivatives from hydroxyl oxidation) using LC-MS/MS and modify substituents to block reactive pathways .

Data Interpretation and Validation

Q. How should researchers validate off-target effects identified in high-throughput screening?

  • Kinase Panel Assays : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity.
  • CRISPR Knockout : Silence putative off-targets (e.g., PI3K) in cell lines to assess contribution to observed phenotypes .

Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous cell populations?

  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals.
  • ANOVA with Tukey’s Post Hoc : Compare means across treatment groups, accounting for variability in primary vs. metastatic cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.